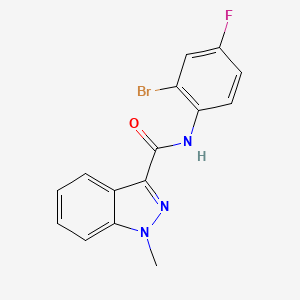![molecular formula C18H14F2N2O3 B6506537 N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide CAS No. 1421466-43-4](/img/structure/B6506537.png)
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a difluorobenzamide moiety and a carbamoylphenoxy group linked via a but-2-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide typically involves multiple steps:
Formation of the Carbamoylphenoxy Intermediate: This step involves the reaction of 2-aminophenol with a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides, under controlled conditions to form the 2-carbamoylphenoxy intermediate.
Alkyne Formation: The intermediate is then subjected to a coupling reaction with a but-2-yne derivative, often using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, to introduce the alkyne functionality.
Final Coupling: The difluorobenzamide moiety is introduced through a nucleophilic substitution reaction, where the alkyne intermediate reacts with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alkyne group in N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, converting the alkyne to an alkane.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where halogens or nitro groups can be introduced using reagents like halogens (Br2, Cl2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases due to its ability to interact with specific biological targets.
Material Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzamide moiety is known to enhance binding affinity and specificity, while the carbamoylphenoxy group can form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3,4-dichlorobenzamide
Uniqueness
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide stands out due to the presence of the difluorobenzamide group, which imparts unique electronic properties and enhances its binding affinity compared to similar compounds with different substituents. This makes it particularly valuable in applications requiring high specificity and potency.
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-14-8-7-12(11-15(14)20)18(24)22-9-3-4-10-25-16-6-2-1-5-13(16)17(21)23/h1-2,5-8,11H,9-10H2,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCVOVQUUJRYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-bromo-2-fluorophenyl)methyl]-2-(2-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506461.png)
![5-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506464.png)

![2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide](/img/structure/B6506494.png)
![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide](/img/structure/B6506501.png)
![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6506503.png)
![2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide](/img/structure/B6506506.png)
![N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}pyridine-2-carboxamide](/img/structure/B6506508.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(dimethylamino)propyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6506514.png)
![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide](/img/structure/B6506516.png)
![2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide](/img/structure/B6506527.png)
![3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide](/img/structure/B6506535.png)
![2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide](/img/structure/B6506543.png)
![N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B6506554.png)
